molecular formula C11H19NO3 B2569990 Tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate CAS No. 1310708-58-7

Tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate

Cat. No.: B2569990
CAS No.: 1310708-58-7
M. Wt: 213.277
InChI Key: CNKQXIZXNPGTRO-DTWKUNHWSA-N
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Description

Tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate is a Boc-protected carbamate derivative featuring a tetrahydrofuran (oxolan) ring with a stereospecific (3S,4R) configuration and an ethenyl substituent at position 4. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where its stereochemistry and functional groups enable precise modifications for drug development. The Boc (tert-butoxycarbonyl) group acts as a protective moiety for amines, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-5-8-6-14-7-9(8)12-10(13)15-11(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,12,13)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKQXIZXNPGTRO-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxolane derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are optimized to ensure high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Oxolan (Tetrahydrofuran) Derivatives

Compounds with oxolan cores but differing substituents highlight the role of functional group diversity:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Applications
Target Compound 4-ethenyl C10H17NO3* ~203* Ethenyl group enables cross-coupling or hydrogenation reactions Drug intermediate, asymmetric synthesis
tert-butyl N-(4-aminooxolan-3-yl)carbamate 4-amino C9H18N2O3 202.25 Amino group facilitates nucleophilic reactions (e.g., amide bond formation) Peptide mimetics, kinase inhibitors
tert-butyl N-[(3S,4R)-4-methoxypiperidin-3-yl]carbamate 4-methoxy (piperidine) C12H22N2O3 254.31 Methoxy group enhances solubility; piperidine core common in alkaloid drugs CNS drug candidates

*Assumed formula based on structural analysis.

Piperidine and Pyrrolidine Derivatives

Piperidine and pyrrolidine rings are prevalent in bioactive molecules. Substituents influence reactivity and target interactions:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate Piperidine 3-hydroxy C10H20N2O3 216.28 Hydroxyl group supports hydrogen bonding; used in opioid receptor modulators
tert-butyl N-[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]carbamate Pyrrolidine 4-(2-methoxyphenyl) C17H24N2O3 304.39 Aromatic moiety enhances π-π stacking; applied in kinase inhibitor design

Cyclic Substituents and Stereochemical Considerations

Stereochemistry and cyclic substituents significantly impact biological activity:

  • Cyclopentyl/Cyclobutyl Analogs : tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate (CAS: 2133859-97-7) includes a benzyl group for hydrophobic interactions, useful in protease inhibitors .
  • Stereospecific Configurations : The (3S,4R) configuration in the target compound mirrors bioactive motifs in antiviral agents (e.g., remdesivir intermediates) .

Physicochemical Properties

  • Solubility : Methoxy and hydroxyl groups in analogs improve aqueous solubility (e.g., tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate, CAS: 2306245-65-6) .
  • Stability : The Boc group in the target compound reduces amine degradation, critical for long-term storage .

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound tert-butyl N-(4-aminooxolan-3-yl)carbamate tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate
Core Structure Oxolan Oxolan Piperidine
Key Substituent 4-ethenyl 4-amino 3-hydroxy
Molecular Formula C10H17NO3* C9H18N2O3 C10H20N2O3
Reactivity Olefin functionalization Amine coupling Hydrogen-bond donor

Table 2: Stereochemical Analogs

Compound Name Configuration CAS Number Application
tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate (3S,4R) 2306248-51-9 Glycogen synthase kinase inhibitors
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (3R,4R) 1052713-47-9 Fluorinated drug candidates

Biological Activity

Tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms, and therapeutic potential.

  • Molecular Formula : C10H19N2O3
  • Molecular Weight : 217.27 g/mol
  • CAS Number : 724787-35-3

Recent studies have indicated that compounds similar to this compound exhibit multiple mechanisms of action relevant to neuroprotection:

  • Inhibition of β-secretase : This enzyme plays a crucial role in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides, which aggregate and form plaques in Alzheimer's disease. In vitro studies have shown that related compounds can inhibit β-secretase activity effectively.
  • Acetylcholinesterase Inhibition : By inhibiting acetylcholinesterase, these compounds may enhance cholinergic neurotransmission, which is often impaired in Alzheimer's patients.
  • Reduction of Oxidative Stress : Some derivatives have demonstrated the ability to reduce oxidative stress markers, such as TNF-α and free radicals, thereby protecting neuronal cells from damage.

In Vitro Studies

In vitro studies on astrocyte cultures treated with Aβ 1-42 revealed that this compound could improve cell viability significantly when co-administered with Aβ. Specifically:

  • Cell Viability : The compound showed a protective effect against Aβ-induced cytotoxicity, with cell viability increasing from 43.78% (Aβ alone) to 62.98% when treated with the compound.

In Vivo Studies

In vivo models further supported these findings:

  • Scopolamine-Induced Memory Impairment : In rats administered scopolamine (which induces cognitive deficits), treatment with related compounds showed a decrease in Aβ levels and β-secretase activity compared to control groups. However, significant differences were primarily observed with established treatments like galantamine.

Case Studies and Clinical Relevance

Several case studies have explored the therapeutic implications of similar compounds:

  • Alzheimer's Disease Models : In animal models, compounds exhibiting similar structures have been shown to mitigate cognitive decline by reducing amyloid plaque formation and improving synaptic integrity.
  • Neuroprotection : The ability to reduce inflammatory cytokines and oxidative stress markers suggests potential applications beyond Alzheimer's disease, including other neurodegenerative conditions.

Comparative Analysis of Related Compounds

Compound Nameβ-secretase IC50Acetylcholinesterase K_iAβ Aggregation Inhibition
M4 (similar)15.4 nM0.17 μM85% at 100 μM
Tert-butyl N-(...)TBDTBDTBD

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